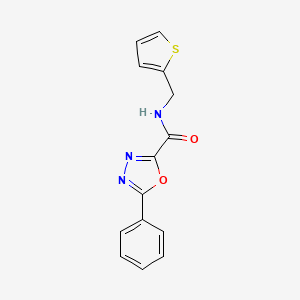![molecular formula C24H31N5O2 B2766021 9-cyclohexyl-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877616-46-1](/img/structure/B2766021.png)
9-cyclohexyl-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This would typically include the compound’s molecular formula, molecular weight, and possibly its IUPAC name. The structure of the compound would be described in detail, including the types and locations of bonds.
Synthesis Analysis
This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, reagents, and conditions. The yield and purity of the product would also be discussed.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the compound’s structure. The results would be interpreted to provide a detailed picture of the compound’s molecular structure.Chemical Reactions Analysis
This would involve studying the compound’s reactivity. The types of reactions the compound undergoes, the conditions under which these reactions occur, and the products of these reactions would all be discussed.Physical And Chemical Properties Analysis
The compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability, would be determined and discussed.Applications De Recherche Scientifique
Regioselective Synthesis and Heterocyclic Compounds
Research by Majumdar et al. (2001) on pyrimidine annelated heterocycles showcases the synthetic versatility of similar structures. They demonstrated the regioselective synthesis of heterocyclic compounds from related precursors, highlighting the importance of such compounds in developing new chemical entities with potential biological activities (Majumdar et al., 2001).
Novel Synthesis Approaches
Ghorbani‐Vaghei et al. (2014) developed a one-pot synthesis method for new derivatives of pyran, illustrating the capability of efficiently creating complex molecules from simpler structures. This methodology can be pivotal in streamlining the synthesis of compounds including purine derivatives (Ghorbani‐Vaghei et al., 2014).
Applications in Neurodegenerative Disease Research
Research into benzyl-substituted tetrahydropyrazino[2,1-f]purinediones by Brunschweiger et al. (2014) demonstrates the potential of purine derivatives in treating neurodegenerative diseases. These compounds showed promise as multitarget drugs, capable of antagonizing adenosine receptors and inhibiting monoamine oxidases, which are key targets in neurodegenerative disease management (Brunschweiger et al., 2014).
Anti-inflammatory Activity
Kaminski et al. (1989) explored the anti-inflammatory activities of substituted analogs based on the pyrimidopurinedione ring system. Their findings underscore the potential of such compounds in developing new anti-inflammatory agents, contributing to a broader understanding of how purine derivatives can be utilized in medical research (Kaminski et al., 1989).
Safety And Hazards
The compound’s toxicity and potential hazards would be assessed. This might involve studying its effects on cells or organisms, and determining appropriate safety precautions for handling the compound.
Orientations Futures
This would involve a discussion of potential future research directions. This might include potential applications of the compound, or further studies to better understand its properties or reactivity.
Propriétés
IUPAC Name |
9-cyclohexyl-1,7-dimethyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O2/c1-16-8-7-9-18(12-16)15-29-22(30)20-21(26(3)24(29)31)25-23-27(13-17(2)14-28(20)23)19-10-5-4-6-11-19/h7-9,12,17,19H,4-6,10-11,13-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHZZMDLESQLLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC(=C4)C)C5CCCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-cyclohexyl-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

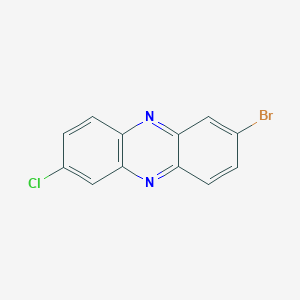
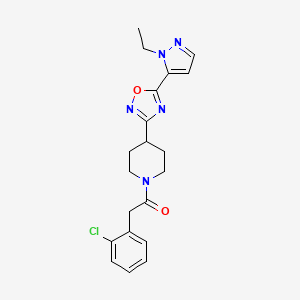
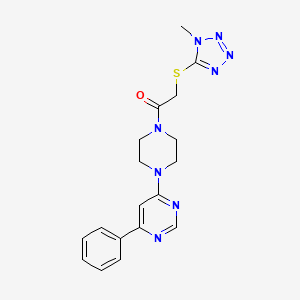
![(Z)-5-((2-((1-hydroxybutan-2-yl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one](/img/structure/B2765946.png)
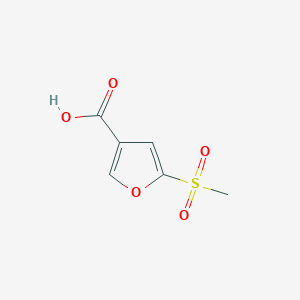

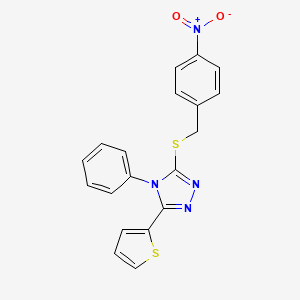
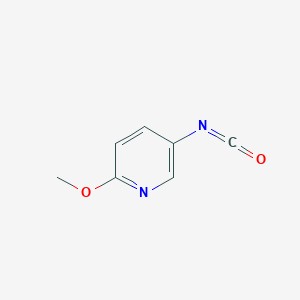
![2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2765951.png)
![N-(4-bromophenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2765952.png)
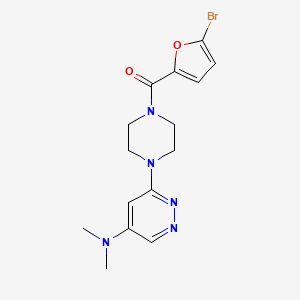
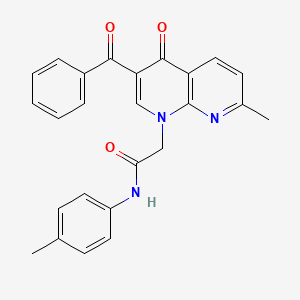
![5-((3-Fluorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2765958.png)
